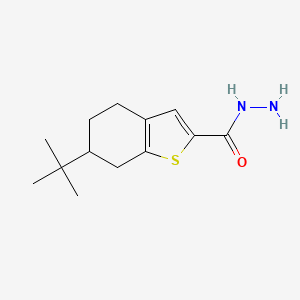

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

Description

The compound of interest, 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, is closely related to the class of compounds synthesized and characterized in the provided papers. These compounds are derivatives of 6-tert-butyl-3-ethyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which have been synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . The synthesis process involves the formation of Schiff base compounds through coupling with aromatic aldehydes.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to form a dihydrothieno[2,3-c]pyridine dicarboxylate core. This core is then reacted with different aromatic aldehydes to yield Schiff base compounds . The synthesis route is likely to be similar for the compound of interest, with modifications in the choice of aldehydes or additional steps to introduce the carbohydrazide functionality.

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), has been characterized by X-ray crystallographic analysis. It crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure . These findings suggest that the compound of interest may also exhibit a well-defined crystalline structure with potential intramolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the presence of functional groups such as the Schiff base indicates that these compounds could participate in various chemical reactions, including further condensation, reduction, or nucleophilic addition reactions. The carbohydrazide group in the compound of interest would likely confer additional reactivity, such as the formation of hydrazones or potential coordination with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the characterization using FTIR, 1H, and 13C NMR spectroscopy suggests that these compounds have distinct spectroscopic fingerprints that can be used to infer their physical and chemical properties . The thermal stability and reactivity of these compounds could be further investigated using thermal analysis techniques such as TGA or DSC.

Scientific Research Applications

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in various industrial and commercial products to retard oxidative reactions and extend product shelf life. Recent studies have highlighted their environmental occurrence, human exposure, and potential toxicity. SPAs have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Toxicity studies have raised concerns about potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs and their transformation products. Future research directions should focus on the contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and the development of SPAs with low toxicity and migration ability to decrease environmental pollution potential (Liu & Mabury, 2020).

Application of Polymer Membranes in Fuel Additive Purification

Methyl Tert-butyl Ether (MTBE) remains a popular fuel additive for improving fuel performance and reducing hazardous emissions. The production of MTBE typically involves a catalytic synthesis with a significant excess of methanol. This has led to the exploration of new techniques for purifying MTBE, with membrane methods, particularly pervaporation, emerging as a highly selective process for the separation of organic mixtures. Various polymer membranes, including poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, have shown promising efficiency for the separation of the azeotropic methanol/MTBE mixture. Mixed matrix membranes also demonstrate high effectiveness and operational stability, suggesting a potential route for the efficient and environmentally friendly purification of MTBE (Pulyalina et al., 2020).

Decomposition of MTBE Using Cold Plasma Technology

The extensive use of Methyl tert-butyl ether (MTBE) as an oxygenate in gasoline has raised environmental and public health concerns due to its potential release into the environment. Research into the decomposition of MTBE by adding hydrogen in a cold plasma reactor has shown promising results. This study reviews the application of radio frequency (RF) plasma reactors for the decomposition of air toxics and presents findings on the feasibility of using RF plasma reactors for the decomposition and conversion of MTBE. Experimental results suggest that the decomposition efficiency and the conversion of MTBE into less harmful substances can be enhanced with the appropriate adjustments in input power and the MTBE/H2/Ar plasma environment, offering an alternative method for mitigating MTBE pollution (Hsieh et al., 2011).

properties

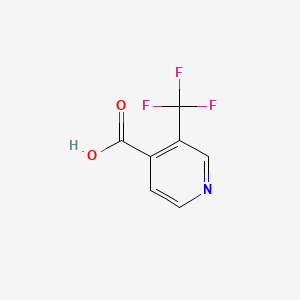

IUPAC Name |

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)9-5-4-8-6-11(12(16)15-14)17-10(8)7-9/h6,9H,4-5,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQVIBXIOIDPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201127617 | |

| Record name | 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |

CAS RN |

956576-54-8 | |

| Record name | 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)

![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)

![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)